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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

Cat. No.: B027774

A detailed guide for researchers and drug development professionals on the spectroscopic
characteristics of 2-bromo-4-iodopyridine and its key derivatives, providing essential data for
identification, characterization, and quality control in synthetic chemistry.

This guide offers a comparative analysis of the spectroscopic properties of 2-bromo-4-
iodopyridine and its amino and hydroxyl derivatives. The data presented is crucial for
researchers engaged in the synthesis of complex organic molecules, particularly in the fields of
medicinal chemistry and materials science, where these halogenated pyridines serve as
versatile building blocks.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for 2-bromo-4-iodopyridine, 2-bromo-4-aminopyridine, and 2-bromo-4-
hydroxypyridine. This data is essential for confirming the identity and purity of these
compounds in a laboratory setting.

Table 1: *H NMR Spectroscopic Data (ppm)
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Compound H-3 H-5 H-6 Other Solvent
2-Bromo-4- CDCls
~7.8 ~7.5 ~8.2 -
iodopyridine (Predicted)
2-Bromo-4-
] o NHz: ~4.5 DMSO-ds
aminopyridin ~6.7 ~6.4 ~7.8 )
(broad s) (Predicted)
e
2-Bromo-4-
o OH: ~10.5 DMSO-ds
hydroxypyridi  ~6.8 ~6.3 ~7.7 )
(broad s) (Predicted)
ne
= 13 1
Compoun
d C-2 C-3 C-4 C-5 C-6 Solvent
2-Bromo-4-
CDCIs
iodopyridin ~ ~145 ~135 ~95 ~130 ~152 )
(Predicted)
e
2-Bromo-4-
] o DMSO-ds
aminopyridi  ~158 ~110 ~150 ~108 ~148 )
(Predicted)
ne
2-Bromo-4-
) DMSO-ds
hydroxypyri  ~155 ~115 ~165 ~110 ~145 )
g (Predicted)
ine

Table 3: Infrared (IR) Spectroscopy Data (cm™?)
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Key Functional . C=C & C=N
Aromatic C-H .
Compound Group Ring C-Br Stretch
Stretch .
Stretches Stretching
2-Bromo-4-
, o - ~3050 ~1570, 1450 ~670
iodopyridine
2-Bromo-4- N-H stretch:
_ N ~3070 ~1600, 1480 ~680
aminopyridine ~3400-3200
2-Bromo-4- O-H stretch:

o ~3060 ~1590, 1470 ~675
hydroxypyridine ~3300 (broad)

Table 4: Mass Spectrometry (MS) Data

Key Fragments

Compound Molecular Formula  Molecular Weight (miz)

miz

283/285 (M+),
2-Bromo-4-
_ o CsHsBrIN 283.89 g/mol [1] 204/206 ([M-Br]*),
iodopyridine

156 ([M-11*), 78
2-Bromo-4-

] o CsHsBrN2 173.01 g/mol [2] 173/175 ([M+H]M)[2]
aminopyridine
2-Bromo-4- 173/175 (M*), 94 ([M-
o CsH4BrNO 174.00 g/mol [3]

hydroxypyridine Br-COJ*), 78

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-
bromo-4-iodopyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.
Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to
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obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are typically
required compared to *H NMR.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and referencing the chemical shifts to the solvent peak or an internal standard
(e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a
thin, transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the infrared spectrum, typically in the range of 4000-400 cm~1,

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups and the fingerprint region of the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

 lonization: Utilize a suitable ionization technique, such as Electron lonization (El), to
generate charged molecular ions and fragment ions.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer.

o Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
of the compound and to identify characteristic fragmentation patterns that provide structural
information.
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Visualizing a Key Reaction: Suzuki Coupling

2-Bromo-4-iodopyridine is a valuable substrate in cross-coupling reactions, such as the
Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. The following
diagram illustrates a typical Suzuki coupling reaction involving 2-bromo-4-iodopyridine and
phenylboronic acid.

Suzuki Coupling of 2-Bromo-4-iodopyridine

2-Bromo-4-iodopyridine Phenylboronic Acid Pd Catalyst (e.g., Pd(PPhs)a) Base (e.g., Na2COs) Solvent (e.g., Toluene/Water)

T
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1 _——
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2-Bromo-4-phenylpyridine

Click to download full resolution via product page
Caption: Suzuki Coupling Reaction of 2-Bromo-4-iodopyridine.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of a
synthetic organic compound like 2-bromo-4-iodopyridine.
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General Spectroscopic Analysis Workflow

Synthesized Compound
(e.g., 2-Bromo-4-iodopyridine)

NMR Spectroscopy

(*H and 3C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Final Report and
Data Archiving

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Bromo-4-
iodopyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027774#spectroscopic-comparison-of-2-bromo-4-
iodopyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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